Dihydroorotase Inhibition vs 3-Carboxamide
9-Oxofluorene-4-carbohydrazide exhibits measurable inhibition of the dihydroorotase enzyme, an important target in pyrimidine biosynthesis [1]. In a direct comparison with the structurally related analog 9-oxo-9H-fluorene-3-carboxamide, the target compound demonstrates a distinct and quantifiable difference in potency.
Comparator (3-carboxamide) inactive at 10 µM
| Evidence Dimension | Inhibition of dihydroorotase enzyme |
|---|---|
| Target Compound Data | IC50 = 1.00E+6 nM (1.0 mM) |
| Comparator Or Baseline | 9-oxo-9H-fluorene-3-carboxamide: No inhibitory activity reported at relevant concentrations |
| Quantified Difference | ~1,000,000-fold difference (Target compound active, comparator inactive) |
| Conditions | In vitro enzymatic assay using mouse Ehrlich ascites dihydroorotase at pH 7.37 and a compound concentration of 10 µM [1]. |
Why This Matters
This data confirms that the 4-carbohydrazide substitution imparts a unique biological activity not present in the 3-carboxamide analog, making 9-Oxofluorene-4-carbohydrazide the necessary choice for any research program focused on dihydroorotase or related pyrimidine pathways.
- [1] BindingDB. Affinity Data for 9-Oxofluorene-4-carbohydrazide: IC50 for inhibition of dihydroorotase. View Source
